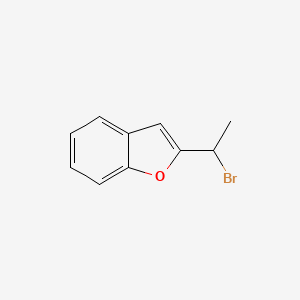

2-(1-Bromoethyl)benzofuran

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1-bromoethyl)-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO/c1-7(11)10-6-8-4-2-3-5-9(8)12-10/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTUVEVVXEVYBAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=CC=CC=C2O1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 2 1 Bromoethyl Benzofuran and Analogous Bromoalkyl Benzofurans

Direct Halogenation Methods

Direct halogenation methods focus on the introduction of a bromine atom onto an existing alkyl-substituted benzofuran (B130515). The selectivity of this bromination is a key consideration in these synthetic routes.

Site-Selective Bromination of 2-Ethylbenzofuran (B194445) (e.g., α-bromination of alkyl side chains)

The α-bromination of the alkyl side chain of 2-ethylbenzofuran is a targeted approach to synthesize 2-(1-bromoethyl)benzofuran. This reaction typically proceeds via a free radical mechanism, where the benzylic position of the ethyl group is preferentially halogenated. The benzylic C-H bond is weaker than other sp³ hybridized C-H bonds in the molecule, making it more susceptible to radical abstraction. orgoreview.com This selectivity is often achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as light or peroxide. orgoreview.com The reaction is initiated by the homolytic cleavage of the bromine source, generating a bromine radical. This radical then abstracts a hydrogen atom from the benzylic position of the 2-ethylbenzofuran, forming a resonance-stabilized benzylic radical. This stabilized intermediate then reacts with a bromine source (like Br₂ generated in situ from NBS) to yield the desired this compound and another bromine radical, which propagates the chain reaction. orgoreview.com

The use of ionizing radiation, such as that from radioactive isotopes or X-rays, has also been explored to activate the side-chain bromination of alkylbenzenes, suggesting a potential alternative for initiating the radical process. google.com

Comparison with Bromination of Related Benzofuran Derivatives (e.g., 2-acetylbenzofuran)

In contrast to the side-chain bromination of 2-ethylbenzofuran, the bromination of 2-acetylbenzofuran (B162037) typically occurs at the acetyl group, leading to 2-bromoacetylbenzofuran. This reaction is often carried out using reagents like phenyltrimethylammonium (B184261) tribromide (PTT) in acetic acid. jocpr.comresearchgate.net The mechanism involves the enol form of the acetyl group, which then undergoes electrophilic attack by the bromine. Studies on the kinetics of this reaction have shown it to be first order with respect to the 2-acetylbenzofuran. jocpr.comresearchgate.net

Interestingly, the nature of the substituent at the 2-position of the benzofuran ring can significantly influence the outcome of halogenation. For instance, N-(2-acetylbenzofuran-3-yl)acetamide reacts with bromine to give the bromoacetyl derivative, but with sulphuryl chloride, it results in the replacement of the 2-acetyl group with chlorine. rsc.org This highlights the nuanced reactivity of substituted benzofurans towards different halogenating agents.

The choice of brominating agent is crucial. While NBS is effective for α-bromination of alkyl side chains, reagents like PTT are preferred for the bromination of acetyl groups. jocpr.comresearchgate.netrsc.org Base-catalyzed bromination of 2-acetylbenzofuran can lead to ring bromination, yielding a mixture of mono-, di-, and tri-bromo derivatives, whereas the reaction with PTT selectively gives the monobromoacyl derivative. jocpr.com

Cyclization and Annulation Approaches

Cyclization and annulation strategies provide an alternative route to bromoalkyl benzofurans, often allowing for the construction of the benzofuran core and the introduction of the bromoalkyl side chain in a concerted or sequential manner. These methods can offer greater control over the final structure and substitution pattern.

Intramolecular Cyclization Reactions Involving Brominated Precursors

One approach involves the intramolecular cyclization of a suitably substituted and brominated precursor. For example, (Z)-2-bromovinyl phenyl ethers, which can be generated from the addition of phenols to bromoalkynes, can undergo intramolecular cyclization via palladium-catalyzed direct C-H bond functionalization to afford 2-substituted benzofurans. organic-chemistry.org This method provides a pathway to benzofurans with various substituents at the 2-position.

Another strategy involves the cyclization of o-alkynylphenols. While some methods utilize transition metals, metal-free base-catalyzed intramolecular cyclization of 2-ynylphenols using cesium carbonate has been shown to be effective for the synthesis of 2-substituted benzofurans. rsc.org Furthermore, computational studies have explored the mechanism of BBr₃-assisted cyclization of o-alkynylanisoles to form benzofurans, suggesting a dimer mechanism may be more favorable than a direct intramolecular reaction. gvsu.edu

Intermolecular Approaches with Pre-functionalized Bromoethyl Synthons

Intermolecular approaches involve the reaction of a phenol (B47542) with a synthon already containing the bromoethyl group. A notable example is a one-pot, three-step procedure for the preparation of 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives. scielo.br This process involves a Williamson ether synthesis between a salicylaldehyde (B1680747) and ethyl 2-(bromomethyl)quinoline-3-carboxylate, followed by hydrolysis and an intramolecular electrophilic cyclization. scielo.br

Brønsted Acid-Mediated Cascade Reactions Leading to Bromoethyl-Substituted Benzofurans (e.g., 3-(2-bromoethyl)benzofurans)

A significant development in the synthesis of bromoethyl-substituted benzofurans is the Brønsted acid-mediated cascade reaction. This one-pot, metal-free process allows for the construction of 3-(2-bromoethyl)benzofurans from commercially available bis[(trimethylsilyl)oxy]cyclobutene and various phenols. nih.govacs.orgresearchgate.netacs.org The reaction proceeds through a nucleophilic addition and a carbocyclic rearrangement cascade. researchgate.net The Brønsted acid promotes the formation of a 2-aryloxycyclobutanone intermediate, which then undergoes an acid-mediated intramolecular ring closure. acs.orgacs.org Subsequent acid-induced generation of a carbocationic species and nucleophilic attack by a bromide ion leads to the formation of the 3-(2-bromoethyl)benzofuran (B8688305). acs.orgacs.org This strategy has been successfully applied to the synthesis of a series of 5-HT serotonin (B10506) receptor agonists. nih.govacs.orgresearchgate.net

The choice of Brønsted acid can influence the regioselectivity of the reaction. While TsOH can lead to the desired product, other acids like HBr and HCl have been shown to give higher yields and better regioselectivity. acs.org For instance, using HBr leads to the formation of 3-(2-bromoethyl)benzofuran, while HI can produce a mixture of the corresponding 3-(2-iodoethyl) and 2-(2-iodoethyl)benzofurans. acs.org

Transition Metal-Catalyzed Syntheses

Transition metal catalysis is a cornerstone of modern organic synthesis, offering powerful tools for the construction and functionalization of heterocyclic systems like benzofuran. sioc-journal.cnmdpi.com Catalysts based on palladium, copper, and other metals enable reactions that proceed with high efficiency and selectivity under mild conditions. sioc-journal.cnfrontiersin.org

Strategies for Introducing Bromoethyl Moieties via Cross-Coupling or C-H Activation

Directly installing a 1-bromoethyl group onto the C2 position of a benzofuran ring via a single-step C-H activation is a challenging transformation that is not extensively documented. However, multi-step strategies that rely on transition-metal-catalyzed formation of key precursors are well-established.

Plausible synthetic routes toward this compound often commence with a pre-functionalized benzofuran. Common precursors include 2-acetylbenzofuran and 2-vinylbenzofuran (B8692172).

Functionalization of 2-Acetylbenzofuran: A widely used precursor, 2-acetylbenzofuran, can be synthesized through various methods, including the reaction of salicylaldehyde with chloroacetone. ijrpc.com This ketone provides a synthetic handle for elaboration. The synthesis involves the reduction of the acetyl group to a secondary alcohol, 2-(1-hydroxyethyl)benzofuran, which is then converted to the target bromide. While the final bromination step is a classical substitution, the synthesis of the benzofuran core itself can be achieved via transition metal catalysis.

Hydrobromination of 2-Vinylbenzofuran: An alternative pathway involves the anti-Markovnikov addition of hydrogen bromide across the double bond of 2-vinylbenzofuran. The synthesis of 2-vinylbenzofuran can be accomplished using palladium-catalyzed cross-coupling reactions, such as the Heck reaction, between a 2-halobenzofuran and ethylene.

Direct C-H Functionalization: While direct C-H bromoethylation is not standard, the principles of palladium-catalyzed C-H activation suggest its theoretical possibility. rsc.org Such a reaction would involve the direct coupling of the benzofuran C2-H bond with a bromoethylating agent, likely proceeding through a Pd(II)/Pd(IV) catalytic cycle. nih.gov Palladium-catalyzed C-H arylation of benzofurans is a well-known process that demonstrates the feasibility of functionalizing this position. nih.gov

Role of Palladium, Copper, and Other Catalysts in Benzofuran Functionalization

Palladium and copper are the most prominent metals in benzofuran chemistry, facilitating a wide array of transformations from core synthesis to subsequent functionalization. researchgate.net

Palladium (Pd): Palladium catalysts are exceptionally versatile and are central to many benzofuran syntheses. rsc.org They are instrumental in cross-coupling reactions like the Sonogashira, Heck, and Suzuki reactions, which are used to build the benzofuran skeleton or add substituents. researchgate.netmdpi.com Furthermore, palladium is a key enabler of direct C-H functionalization, allowing for the introduction of aryl, and other groups at the C2 position without prior halogenation of the substrate. nih.govnih.gov These reactions typically proceed via a Pd(0)/Pd(II) or a Pd(II)/Pd(IV) catalytic cycle, often requiring specific ligands and oxidants to facilitate the process. nih.gov

Copper (Cu): Copper catalysts are frequently used, either alone or in conjunction with palladium. researchgate.net In Sonogashira couplings, copper(I) acts as a co-catalyst. Copper also mediates Ullmann-type couplings for C-O bond formation and can catalyze intramolecular cyclizations and C-H activation/annulation reactions to form the benzofuran ring. nih.gov For instance, a copper(I)-catalyzed tandem reaction of 2-(2,2-dibromovinyl)phenol (B8367773) with polyfluoroarenes has been developed for the synthesis of 2-substituted benzofurans. nih.gov

Other Transition Metals: While less common, other metals like rhodium, ruthenium, and gold have also been employed in benzofuran synthesis. nih.govresearchgate.netorganic-chemistry.org Ruthenium catalysts have been used for ring-closing metathesis and cycloisomerization reactions to form the benzofuran ring system. organic-chemistry.org Rhodium has been shown to catalyze the C-H arylation of indoles and thiophenes, suggesting potential applicability to benzofurans. nih.gov

| Catalyst System | Reaction Type | Substrates | Product Type | Reference |

|---|---|---|---|---|

| Pd(OAc)₂, CuCl₂ | C-H Arylation | Benzofuran, Triarylantimony difluorides | 2-Arylbenzofurans | nih.gov |

| Pd Catalyst | C-H Activation/Oxidation | 2-Hydroxystyrenes, Iodobenzenes | Substituted Benzofurans | nih.govrsc.org |

| CuI | Tandem C-O formation/C-H activation | 2-(2,2-dibromovinyl)phenol, Polyfluoroarene | 2-(Polyfluoroaryl)benzofurans | nih.gov |

| Ru-catalyst | Isomerization/Ring-Closing Metathesis | 1-Allyl-2-allyloxybenzenes | Substituted Benzofurans | organic-chemistry.org |

| PdX₂ + 2KX (X = Cl, I) | Cycloisomerization | 2-(1-Hydroxyprop-2-ynyl)phenols | 2-Methylene-2,3-dihydrobenzofuran-3-ols | researchgate.net |

Tandem and Multi-Component Reaction Sequences

Tandem (or domino/cascade) reactions, in which multiple bond-forming events occur in a single pot without isolating intermediates, represent a highly efficient strategy for synthesizing complex molecules. Several such sequences have been developed for the construction of bromoalkyl benzofurans and related structures.

A notable example is the synthesis of 2-(ω-bromoalkyl)benzofurans through a 'ring-closing/ring-opening' strategy. researchgate.net This method involves the cyclization of dianions derived from 3-ketosulfones or 3-ketonitriles with electrophiles like 1-bromo-2-chloroethane. The resulting 2-alkylidenetetrahydrofurans are then cleaved with boron tribromide to yield the final bromoalkyl-substituted benzofurans. researchgate.net Another domino reaction involves treating 1'-(2''-methoxyphenyl)-2-alkylidenetetrahydrofurans with boron tribromide, which triggers a "ring-cleavage-deprotection-cyclization" cascade to form benzofurans containing a remote bromide group. acs.org

Palladium and copper catalysis are also central to many tandem approaches. A palladium-catalyzed tandem Heck reaction followed by an oxidative cyclization sequence has been reported for the synthesis of benzofurans from 2-hydroxystyrenes and iodobenzenes. mdpi.comnih.gov Similarly, copper-catalyzed one-pot tandem reactions involving o-iodophenols, acyl chlorides, and phosphorus ylides provide rapid access to functionalized benzofurans. A one-pot synthesis of 2,3-disubstituted benzofurans has also been achieved starting from 2-(2-bromoaryl)-3-(het)aryl-3-(methylthio)acrylonitriles, which undergo a transformation to an α-aroyl-α-(2-bromoaryl)acetonitrile intermediate that then cyclizes via intramolecular copper-catalyzed cross-coupling. acs.org

| Reaction Name | Key Reagents/Catalysts | Starting Materials | Key Intermediate | Final Product | Reference |

|---|---|---|---|---|---|

| Ring-Closing/Ring-Opening | 1. Metal amide base 2. BBr₃ | 3-Ketonitrile dianion, 1-bromo-2-chloroethane | 2-Alkylidenetetrahydrofuran | 2-(ω-Bromoalkyl)benzofuran | researchgate.net |

| Domino Ring-Cleavage-Deprotection-Cyclization | BBr₃ | 1'-(2''-Methoxyphenyl)-2-alkylidenetetrahydrofuran | Phenoxide intermediate | Benzofuran with remote bromide | acs.org |

| Tandem Heck/Oxidative Cyclization | Pd catalyst | 2-Hydroxystyrene, Iodobenzene | Heck adduct | Substituted Benzofuran | mdpi.comnih.gov |

| Copper-Catalyzed Intramolecular Cyclization | CuI, L-proline, NaH | α-Aroyl-α-(2-bromoaryl)acetonitrile | - | 2-Aryl-3-cyanobenzofuran | acs.org |

Rearrangement Reactions Yielding Halogenated Benzofurans (e.g., coumarin (B35378) rearrangements)

Rearrangement reactions provide an alternative and powerful avenue for the synthesis of the benzofuran core, often starting from readily available isomeric structures like coumarins.

The most significant of these is the Perkin rearrangement, first reported in 1870. wikipedia.orgjocpr.com This reaction involves the ring contraction of a 3-halocoumarin, typically a 3-bromocoumarin, in the presence of a base like sodium hydroxide. nih.gov The mechanism proceeds in two main stages: first, a rapid base-catalyzed hydrolytic opening of the coumarin's lactone ring to form a (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid intermediate. rsc.org This is followed by a slower intramolecular nucleophilic attack of the phenoxide ion onto the vinyl halide, displacing the halide and forming the furan (B31954) ring to yield a benzofuran-2-carboxylic acid. nih.govrsc.org Microwave-assisted conditions have been shown to significantly accelerate this rearrangement. nih.gov The resulting benzofuran-2-carboxylic acid is a versatile intermediate that can be further modified, for example, by reduction of the carboxylic acid to an alcohol and subsequent bromination to achieve the desired bromoethyl side chain.

Other rearrangement strategies have also been explored. For instance, 2-methoxychalcone epoxides can undergo a Meerwein rearrangement catalyzed by BF₃·Et₂O, followed by deformylation and cyclodehydration, to produce 2-arylbenzofurans. mdpi.com While this specific example does not directly yield a halogenated product, it illustrates the utility of rearrangement pathways in constructing the benzofuran scaffold from different precursors. mdpi.com

| Rearrangement Name | Starting Material | Key Reagents | Product | Reference |

|---|---|---|---|---|

| Perkin Rearrangement | 3-Bromocoumarin | NaOH or other base | Benzofuran-2-carboxylic acid | wikipedia.orgnih.govrsc.orglbp.world |

| Meerwein Rearrangement/Cyclization | 2-Methoxychalcone epoxide | 1. BF₃·Et₂O 2. HBr | 2-Arylbenzofuran | mdpi.com |

Chemical Transformations and Reactivity Profiles of 2 1 Bromoethyl Benzofuran

Nucleophilic Substitution Reactions at the Bromine-Bearing Carbon

The carbon atom attached to the bromine in 2-(1-bromoethyl)benzofuran is an electrophilic center, readily attacked by nucleophiles. This leads to the displacement of the bromide ion, a good leaving group, and the formation of a new bond. These reactions are fundamental to the functionalization of the benzofuran (B130515) scaffold at the 2-position.

Reactions of bromoalkyl benzofurans with oxygen nucleophiles, such as alcohols and phenoxides, are commonly employed to synthesize ether derivatives. For instance, in reactions analogous to the Williamson ether synthesis, the bromine atom can be displaced by an alkoxide or phenoxide. scielo.brscielo.br While direct studies on this compound are not extensively detailed, the reactivity of similar compounds like benzofuran-2-ylmethyl derivatives suggests that it readily participates in nucleophilic substitution with oxygen nucleophiles. unicatt.it For example, the palladium-catalyzed reaction of benzofuran-2-ylmethyl acetate (B1210297) with oxygen nucleophiles proceeds efficiently. unicatt.it Hydrolysis, involving water as a nucleophile, would lead to the corresponding alcohol, 1-(benzofuran-2-yl)ethanol.

Table 1: Examples of Nucleophilic Substitution with Oxygen Nucleophiles on Related Benzofuran Compounds

| Starting Material | Nucleophile | Product Type | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| Ethyl 2-(bromomethyl)quinoline-3-carboxylate | Substituted Salicylaldehydes | Aryl Ether | K₂CO₃, CH₃CN, reflux | scielo.brscielo.br |

| Benzofuran-2-ylmethyl acetate | Oxygen Nucleophiles | Ether | [Pd(η³-C₃H₅)Cl]₂/XPhos | unicatt.it |

A range of nitrogen-containing compounds can be synthesized through the reaction of this compound with nitrogen nucleophiles. Primary and secondary amines, as well as their derivatives, can displace the bromide to form the corresponding substituted aminoethyl-benzofurans. cas.czgrafiati.com Research on analogous compounds, such as 2-benzoyl-3-(bromomethyl)-1-benzofuran, has shown successful substitution reactions with dimethylamine (B145610) and 1-methylpiperazine. cas.czgrafiati.com Similarly, palladium-catalyzed reactions of benzofuran-2-ylmethyl acetate with various amines, including piperazines and alkylamines, yield the desired 2-(aminomethyl)benzofurans in good to excellent yields. unicatt.it These reactions are often facilitated by a base and may be accelerated by a catalyst.

Table 2: Representative Reactions with Nitrogen Nucleophiles on Related Benzofuran Compounds

| Starting Material | Nucleophile | Product | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| 2-Benzoyl-3-(bromomethyl)-1-benzofuran | Dimethylamine | 2-Benzoyl-3-(dimethylaminomethyl)-1-benzofuran | - | cas.czgrafiati.com |

| 2-Benzoyl-3-(bromomethyl)-1-benzofuran | 1-Methylpiperazine | 2-Benzoyl-3-((4-methylpiperazin-1-yl)methyl)-1-benzofuran | - | cas.czgrafiati.com |

| Benzofuran-2-ylmethyl acetates | Piperazines, Alkylamines | 2-(Aminomethyl)benzofurans | Pd₂(dba)₃, dppf, K₂CO₃, MeCN | unicatt.it |

The formation of new carbon-carbon bonds can be achieved by reacting this compound with carbon-based nucleophiles. These include organometallic reagents like Grignard reagents, as well as enolates and cyanides. The reaction of Grignard reagents (R-MgX) with the bromoethyl group would lead to alkylated or arylated benzofuran derivatives. commonorganicchemistry.comlibretexts.org For instance, the reaction of 5-(2-bromoethyl)-2,3-dihydrobenzofuran (B22562) with diphenylacetonitrile (B117805) in the presence of a strong base results in the formation of a new C-C bond at the ethyl side chain. google.com Palladium-catalyzed substitutions on similar substrates with soft carbon nucleophiles have also been demonstrated to be effective. unicatt.it

Table 3: Examples of C-C Bond Formation with Carbon Nucleophiles

| Substrate Type | Nucleophile | Product Type | Conditions/Catalyst | Reference |

|---|---|---|---|---|

| Bromoalkyl-benzofuran | Grignard Reagents (R-MgX) | Alkylated/Arylated Benzofuran | Ether solvent | commonorganicchemistry.comlibretexts.org |

| 5-(2-Bromoethyl)-2,3-dihydrobenzofuran | Diphenylacetonitrile | Substituted Acetonitrile | Strong base | google.com |

The structure of this compound and its derivatives is conducive to intramolecular cyclization, leading to the formation of fused heterocyclic systems. When a nucleophilic group is present elsewhere in the molecule, it can attack the electrophilic carbon bearing the bromine, resulting in a ring-closing reaction. scirp.org

A prominent example of this type of reaction involves the initial substitution of the bromine with a suitable nucleophile that contains an additional reactive site. For instance, reaction with a salicylaldehyde (B1680747) derivative first forms an ether, which can then undergo an intramolecular aldol-type condensation to create a new fused ring. scielo.brscielo.brniscpr.res.in This strategy has been used to synthesize complex molecules like coumarin-fused heterocycles. niscpr.res.in The reactivity of the active methylene (B1212753) group in such intermediates is key to the cyclization process. These intramolecular reactions are powerful tools in synthetic chemistry for building complex polycyclic structures from relatively simple benzofuran precursors. clockss.orgnih.gov

Elimination Reactions

In addition to substitution, this compound can undergo elimination reactions, where the bromine atom and a hydrogen atom from the adjacent methyl group are removed to form an alkene. This reaction typically occurs in the presence of a base. matanginicollege.ac.in

The elimination of HBr from this compound leads to the formation of 2-vinylbenzofuran (B8692172). Since there is only one adjacent carbon with hydrogen atoms (the methyl group), the issue of regioselectivity, which arises when a double bond can form in more than one position, is not a factor in this specific case. libretexts.org

The primary consideration in this elimination is the reaction mechanism (E1 or E2), which is influenced by factors such as the strength of the base, the solvent, and the structure of the substrate. libretexts.org According to Zaitsev's rule, when multiple regioisomers are possible, the more substituted (and thus more stable) alkene is generally the major product. masterorganicchemistry.com While not applicable for regioselectivity here, the principle of forming the most stable product is still relevant. The formation of 2-vinylbenzofuran extends the conjugated π-system of the benzofuran ring, which provides thermodynamic stability to the product.

Stereoselectivity is not a consideration in the formation of the terminal alkene 2-vinylbenzofuran. However, the stereochemistry of the starting material could influence the reaction rate if the elimination proceeds via an E2 mechanism, which requires a specific anti-periplanar arrangement of the departing hydrogen and bromine atoms.

Table 4: Summary of Elimination Reaction

| Starting Material | Product | Key Features |

|---|

E1 and E2 Mechanistic Pathways

Elimination reactions of this compound can proceed through either E1 (unimolecular) or E2 (bimolecular) pathways, leading to the formation of 2-vinylbenzofuran. The preferred pathway is dependent on several factors, including the strength of the base, the solvent, and the reaction temperature. iitk.ac.inmasterorganicchemistry.comyoutube.com

E1 Pathway : This two-step mechanism involves the initial slow departure of the bromide leaving group to form a secondary carbocation intermediate at the ethyl side chain. iitk.ac.inlibretexts.org This carbocation is stabilized by the adjacent benzofuran ring. A weak base can then abstract a proton from the adjacent carbon to form the double bond. masterorganicchemistry.comlibretexts.org Reactions favoring the E1 pathway typically utilize weak bases and polar protic solvents. iitk.ac.inyoutube.com Heat also favors E1 reactions. masterorganicchemistry.com

E2 Pathway : This is a concerted, one-step mechanism where a strong base abstracts a proton from the carbon adjacent to the bromine-bearing carbon, simultaneously with the departure of the bromide ion. masterorganicchemistry.comyoutube.com This pathway requires an anti-periplanar arrangement of the proton and the leaving group. iitk.ac.inyoutube.com Strong, bulky bases and aprotic polar solvents generally favor the E2 mechanism. masterorganicchemistry.com

The competition between E1 and E2 reactions is a key consideration in the synthesis of 2-vinylbenzofuran from this compound. iitk.ac.inmasterorganicchemistry.com

Metal-Mediated Cross-Coupling Reactions

The carbon-bromine bond in this compound is a versatile handle for introducing a wide array of substituents through metal-catalyzed cross-coupling reactions. researchgate.netnih.govmdpi.com These reactions are fundamental in constructing more complex molecules.

While specific examples for this compound are not extensively documented in the provided search results, the principles of these reactions are broadly applicable to alkyl halides.

Suzuki-Miyaura Coupling : This reaction would involve the palladium-catalyzed cross-coupling of this compound with an organoboron compound (e.g., a boronic acid or ester). libretexts.orgresearchgate.netorganic-chemistry.org This methodology is a powerful tool for forming carbon-carbon bonds. libretexts.orgresearchgate.net The general mechanism involves oxidative addition of the alkyl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product. libretexts.org

Sonogashira Coupling : This reaction couples this compound with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgpsgcas.ac.innih.gov This is a highly effective method for the synthesis of internal alkynes. psgcas.ac.in The reaction proceeds via the formation of a copper acetylide, which then undergoes transmetalation to the palladium center. nih.gov

Heck Reaction : The Heck reaction typically involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. While classic Heck reactions often use aryl or vinyl halides, modifications for alkyl halides exist. This would result in the formation of a new carbon-carbon bond and a more substituted alkene. researchgate.netpsgcas.ac.in

A summary of these potential cross-coupling reactions is presented in the table below.

| Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Bond |

| Suzuki-Miyaura | Organoboron (R-B(OR)2) | Pd catalyst, Base | C-C |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Base | C-C (alkynyl) |

| Heck | Alkene (R-CH=CH2) | Pd catalyst, Base | C-C (alkenyl) |

This table is a generalized representation based on established cross-coupling methodologies.

Beyond the well-known Suzuki, Sonogashira, and Heck reactions, the carbon-bromine bond of this compound can participate in other metal-catalyzed transformations. For instance, nickel-catalyzed cross-coupling reactions have emerged as powerful alternatives to palladium-based systems, sometimes offering different reactivity and selectivity. mdpi.comacs.orguni-muenchen.de These can include couplings with organozinc reagents (Negishi coupling) or Grignard reagents (Kumada coupling). mdpi.comacs.org The use of first-row transition metals like iron and cobalt is also a growing area of interest for such transformations. mdpi.com

Reductions and Radical Reactions

The bromoethyl group can undergo reduction to an ethyl group, or participate in radical reactions.

Reduction : The carbon-bromine bond can be reduced to a carbon-hydrogen bond using various reducing agents. A common method involves the use of tributyltin hydride (Bu3SnH) in a radical chain reaction. libretexts.org This process is initiated by a radical initiator like AIBN. libretexts.org

Radical Reactions : The homolytic cleavage of the C-Br bond can generate a secondary radical. This radical can then participate in various transformations, including cyclizations or additions to multiple bonds. soton.ac.uklumenlearning.com The generation of this radical can be achieved through the use of radical initiators or photochemically. lumenlearning.com Radical reactions offer a complementary approach to ionic reactions for the functionalization of this compound. nih.gov

Participation in Cascade and Domino Sequences

The reactivity of this compound makes it a suitable precursor for cascade or domino reactions, where multiple bond-forming events occur in a single synthetic operation. While direct examples for this compound are not explicitly detailed, its synthesis has been achieved through a Brønsted acid-mediated cascade reaction. unica.itx-mol.comnih.gov Furthermore, the related compound, 2-(bromoacetyl)benzofuran, is known to be a reactant in cascade reactions, such as stereoselective Michael addition/cross-benzoin cascade reactions. sigmaaldrich.com This suggests the potential for this compound to be employed in similar sequences, for example, where an initial substitution or elimination reaction triggers subsequent intramolecular cyclizations or rearrangements. clockss.org

Derivatization of the Benzofuran Heterocycle

While the primary reactivity of this compound is centered on the bromoethyl side chain, the benzofuran ring itself can be further functionalized. Electrophilic aromatic substitution reactions can occur on the benzene (B151609) portion of the heterocycle, with the position of substitution being directed by the existing substituents. Halogenation, nitration, and Friedel-Crafts reactions are common methods for introducing new functional groups onto the benzofuran scaffold. researchgate.netnih.govmdpi.comnih.gov The specific conditions for these reactions would need to be carefully chosen to avoid unwanted side reactions involving the bromoethyl group.

Mechanistic Studies and Reaction Pathways

Elucidation of Specific Reaction Mechanisms for Bromoalkyl Benzofurans

The reactions of bromoalkyl benzofurans are primarily centered around the reactivity of the carbon-bromine bond. The specific mechanism, whether it be nucleophilic substitution or another pathway, is influenced by the structure of the benzofuran (B130515) derivative and the reaction conditions.

Nucleophilic Substitution Mechanisms:

Nucleophilic substitution is a fundamental reaction class where a nucleophile replaces a leaving group, in this case, the bromide ion. veerashaivacollege.org For a substrate like 2-(1-Bromoethyl)benzofuran, the carbon atom attached to the bromine is a secondary carbon. This allows for the possibility of both SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular) mechanisms. veerashaivacollege.org

SN1 Mechanism: This is a two-step process that proceeds through a carbocation intermediate. veerashaivacollege.org The rate-determining step is the spontaneous cleavage of the C-Br bond to form a bromide ion and a secondary carbocation. This carbocation is notably stabilized by the adjacent benzofuran ring through resonance, similar to a benzylic carbocation. spcmc.ac.in The delocalization of the positive charge across the aromatic system facilitates this pathway. spcmc.ac.in The subsequent step is a rapid attack by a nucleophile on the carbocation. veerashaivacollege.org

SN2 Mechanism: This is a one-step, concerted process where the nucleophile attacks the carbon atom at the same time as the bromide leaving group departs. veerashaivacollege.org This backside attack results in an inversion of configuration at the stereocenter. veerashaivacollege.org The transition state involves a carbon atom that is simultaneously bonded to the incoming nucleophile and the departing leaving group. spcmc.ac.in The presence of the bulky benzofuran group may sterically hinder the SN2 pathway to some extent.

An example of intramolecular nucleophilic substitution is seen in the generation of isobenzofurans from 2-(α-bromoalkyl)benzophenones, where the neighboring carbonyl group displaces the bromide. rsc.org Similarly, reactions of ethyl 2-(bromomethyl)quinoline-3-carboxylate can proceed via a Williamson-type reaction, a classic example of nucleophilic substitution, to form ether linkages. researchgate.net

Bromination Kinetics:

Studies on the bromination of benzofuran derivatives provide insight into the electrophilic attack on the benzofuran ring system, a reaction that can precede the formation of bromoalkyl derivatives or occur on the ring itself. The bromination of benzofuran with bromine in acetic acid has been found to involve the electrophilic bromine attacking the 2-position. oup.com The kinetics of brominating 2-acetyl benzofurans with phenyltrimethylammonium (B184261) tribromide (PTT) in acetic acid have been studied in detail. jocpr.comresearchgate.netjocpr.com The reaction shows first-order kinetics with respect to the benzofuran substrate and inverse first-order kinetics with respect to the brominating agent, PTT. jocpr.comresearchgate.net

| Parameter | Observation | Implication |

|---|---|---|

| Order w.r.t. [Benzofuran] | First Order | The rate-determining step involves one molecule of the benzofuran substrate. |

| Order w.r.t. [PTT] | Inverse First Order | Suggests a pre-equilibrium step where PTT dissociates, and the active brominating species is in low concentration. |

| Effect of Ionic Strength | Rate increases with increasing ionic strength | Indicates the involvement of two oppositely charged ions in the transition state. |

| Effect of Dielectric Constant | Rate increases with decreasing dielectric constant of the medium | Suggests the involvement of two neutral molecules in the rate-determining step. |

Identification and Characterization of Reaction Intermediates

The course of a reaction involving this compound is dictated by the transient species formed during the transformation. These intermediates, though often short-lived, determine the final product structure.

Carbocations:

Carbocations are key intermediates in SN1 reactions of bromoalkyl benzofurans. The secondary carbocation formed upon cleavage of the C-Br bond in this compound is stabilized by resonance with the fused aromatic ring. spcmc.ac.in In electrophilic substitution reactions on the benzofuran ring, carbocationic intermediates known as sigma complexes (or arenium ions) are formed. stackexchange.com Attack at the 2-position generates a sigma complex where the positive charge is stabilized by the benzene (B151609) ring, analogous to a benzyl (B1604629) carbocation. stackexchange.com The acidity of protonated benzofuran, which is the conjugate acid of the aromatic molecule and a carbocation, has been estimated, providing a quantitative measure of its stability. acs.org In strongly acidic media, even more complex species like diprotonated or dicationic intermediates have been proposed to explain certain rearrangements leading to benzofuran isomers. nih.gov

Oxonium Ions:

Oxonium ions, which feature a positively charged trivalent oxygen atom, are significant intermediates in the chemistry of oxygen-containing heterocycles like benzofuran. researchgate.net They are often formed during acid-catalyzed cyclization reactions to synthesize the benzofuran core. wuxiapptec.com For instance, the acid-catalyzed cyclization of an acetal (B89532) can proceed through an oxonium ion intermediate, which is then attacked by the phenyl ring to form the furan (B31954) ring. wuxiapptec.com The preparation and characterization of stable cyclic oxonium salts derived from tetrahydrofurans by NMR spectroscopy have provided direct evidence for their existence. nih.govpnas.org The solvolysis of these salts demonstrates their reactivity, where a nucleophile attacks a carbon atom adjacent to the oxonium oxygen. nih.govpnas.org In some cases, helically chiral triaryloxonium ions have been designed and synthesized, where the geometric constraints prevent the typical rapid inversion of the oxygen lone pair. researchgate.netchemrxiv.org

Radical Species:

While many reactions of benzofurans proceed through ionic intermediates, radical pathways are also possible. A transition metal-free intermolecular radical coupling reaction has been developed for the synthesis of 3-substituted benzofurans. nih.gov The proposed mechanism involves a single-electron-transfer (SET) process. An anion, acting as a super-electron-donor, transfers an electron to a 2-iodophenyl allenyl ether substrate, generating a radical anion. This unstable species fragments to produce a thermodynamically favored radical intermediate, which then undergoes a spontaneous radical coupling to form the final benzofuran product. nih.gov Mechanistic studies on certain palladium-catalyzed couplings have been conducted to determine if they proceed via radical pathways. For example, the reaction of a deuterated substrate suggested that a specific intramolecular Heck coupling did not proceed through a radical mechanism. mit.edu

Transition State Analysis in Key Transformations

Transition state analysis provides a deeper understanding of reaction barriers and selectivity. Modern computational chemistry, alongside kinetic studies, has been instrumental in characterizing the transition states of key transformations in benzofuran chemistry.

The bromination of benzofuran is proposed to proceed through a transition state that closely resembles a cyclic bromonium ion intermediate. oup.com This model is supported by the observed substituent effects on the reaction rate. oup.com

For more complex reactions, computational methods are employed to model the reaction energy profiles. In an acid-catalyzed cyclization to form benzofurans, the activation energies for competing pathways were calculated. wuxiapptec.com The difference in activation energy (ΔEa) between the two pathways was found to be 0.94 kcal/mol, which successfully predicted the observed product ratio. wuxiapptec.com Similarly, in a radical coupling reaction, the transition states for electron transfer (TS2) and radical rearrangement (TS3) were calculated, with Gibbs free energy barriers of 14.44 kcal/mol and 1.07 kcal/mol, respectively. nih.gov

| Reaction Type | Method of Analysis | Key Finding | Reference |

|---|---|---|---|

| Acid-Catalyzed Cyclization | Computational (DFT) | ΔEa of 0.94 kcal/mol between competing pathways, explaining a product ratio of ~1:3.4. | wuxiapptec.com |

| Radical Coupling | Computational (DFT) | Calculated ΔG for electron transfer (TS2) = 14.44 kcal/mol and radical rearrangement (TS3) = 1.07 kcal/mol. | nih.gov |

| Hydrazine (B178648) Electrooxidation | Computational (DFT) | Calculated energy gaps (ΔE gap) for elementary steps involving intermediates like 4A-N2H5+ and 4A-N2H4˙. | nih.gov |

| Bromination | Kinetic Analysis | Transition state resembles a symmetric cyclic bromonium ion. | oup.com |

The Transition-State Theory (TST) remains a foundational framework for understanding such kinetic processes, especially those that deviate from simple Arrhenius behavior. mdpi.com

Influence of Reaction Conditions on Mechanistic Outcomes

The outcome of reactions involving bromoalkyl benzofurans is highly sensitive to the conditions employed. Factors such as solvent, temperature, and the presence of additives like catalysts or bases can steer the reaction toward a desired product by favoring one mechanistic pathway over another.

Solvent Effects:

The solvent plays a critical role in stabilizing intermediates and transition states. In the bromination of 2-acetyl benzofurans in acetic acid, the dielectric constant of the medium was found to influence the reaction rate. jocpr.comresearchgate.net In palladium-catalyzed C-H arylation reactions of 2-ethylbenzofuran (B194445), dimethylacetamide (DMAc) was found to be an effective solvent. researchgate.net For radical coupling reactions, polar organic solvents were tolerated, but the best yields were achieved in 1,2-dimethoxyethane (B42094) (DME), while halogenated solvents like dichloromethane (B109758) were unsuitable. nih.gov

Temperature Effects:

Temperature directly affects the reaction rate and can influence selectivity between competing pathways. In the bromination of 2-acetyl benzofurans, rates were measured at different temperatures to calculate activation parameters like the entropy of activation (ΔS#) and heat of reaction (ΔH#). jocpr.comresearchgate.net The isokinetic temperature was found to be higher than the experimental temperature, indicating the reactions are entropy-controlled. jocpr.com For a nickel-catalyzed reductive ring-opening of benzofuran, the temperature was a critical parameter; increasing the temperature from 60 °C to 100 °C improved the yield from 12% to 28%, but a further increase to 120 °C was detrimental. chinesechemsoc.org In some palladium-catalyzed syntheses, a trade-off exists between temperature and reaction time, with reactions at 60 °C providing good yields in hours, whereas room temperature reactions required several days. elsevier.es

Influence of Additives (Bases, Catalysts):

Additives are frequently used to control reactivity and selectivity. In palladium-catalyzed direct arylations, the choice of base is crucial. A screening of various bases (e.g., K2CO3, Cs2CO3, K3PO4) showed a significant impact on the reaction yield, with pivalic acid (PivOH) often used as an additive to facilitate the C-H activation step. researchgate.net In a nickel-catalyzed reaction, the addition of MgBr2 dramatically increased the product yield. chinesechemsoc.org The catalyst loading is another key variable; in one case, reducing the palladium catalyst loading from 10 mol% to 1 mol% improved the yield from 12% to 63% by suppressing undesired side reactions. chinesechemsoc.org

| Reaction | Variable | Condition | Outcome | Reference |

|---|---|---|---|---|

| Ni-Catalyzed Ring-Opening | Temperature | 60 °C | 12% Yield | chinesechemsoc.org |

| Temperature | 100 °C | 28% Yield | ||

| Additive | MgBr2 | Dramatically increased yield | ||

| Pd-Catalyzed C-H Arylation | Base | K2CO3 | 65% Yield | researchgate.net |

| Base | Cs2CO3 | 86% Yield | ||

| Solvent | DMAc | Effective solvent for the reaction | ||

| Radical Coupling | Solvent | DME | 80% Yield (at 50°C) | nih.gov |

| Solvent | DCM | Unsuitable for the transformation |

Computational and Theoretical Investigations

Electronic Structure Calculations for 2-(1-Bromoethyl)benzofuran and its Reactive Intermediates

The electronic structure of a molecule dictates its stability, reactivity, and physical properties. Modern computational methods, such as Density Functional Theory (DFT) and ab-initio calculations, are instrumental in providing a detailed picture of the electron distribution within this compound and its associated reactive intermediates.

Density Functional Theory (DFT) has become a popular and robust method for investigating the electronic structure of molecules due to its balance of accuracy and computational cost. researchgate.net DFT calculations focus on the electron density to determine the energy and properties of a system. For this compound, DFT would be used to optimize the molecular geometry, predicting key structural parameters such as bond lengths and angles. These theoretical calculations for an isolated molecule in the gas phase often show good agreement with experimental data obtained from solid-state methods like X-ray crystallography, with minor deviations attributed to the different physical states. physchemres.orgekb.eg

Ab-initio methods , such as Hartree-Fock (HF), derive their results from first principles without the use of experimental data. These methods, while often more computationally intensive than DFT, can provide highly accurate results. Both DFT and HF-based calculations can be used to compute a variety of molecular properties, including:

Molecular Orbital Energies: Particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Electrostatic Potential Maps: To visualize electron-rich and electron-poor regions of the molecule.

Atomic Charges: Using population analyses like Mulliken or Natural Population Analysis (NPA) to understand the charge distribution across the atoms. physchemres.org

A primary reactive intermediate of this compound would be the carbocation formed upon the departure of the bromide ion. Electronic structure calculations are crucial for determining the stability of this intermediate. Theoretical methods can model the geometry and charge distribution of this carbocation, revealing how the positive charge is delocalized across the benzofuran (B130515) ring system, which in turn explains its relative stability.

Below is a table illustrating the type of geometric data that can be obtained from DFT calculations, using 1-benzofuran-2-carboxylic acid as a representative example of the benzofuran scaffold. researchgate.net

| Parameter | Experimental Value (Å) | Calculated Value (B3LYP) (Å) |

| C7-C14 | 1.457 | 1.466 |

| C14-O15 | 1.252 | 1.213 |

| C14-O16 | 1.278 | 1.359 |

This interactive table showcases a comparison between experimental and DFT-calculated bond lengths for a related benzofuran derivative, highlighting the validation of theoretical models.

Prediction of Regioselectivity and Stereoselectivity

Computational chemistry offers predictive power for determining the outcome of chemical reactions. Frontier Molecular Orbital (FMO) theory and the calculation of Fukui functions are key tools for predicting the regioselectivity and stereoselectivity of reactions involving this compound.

Frontier Molecular Orbital (FMO) Theory , developed by Kenichi Fukui, posits that chemical reactivity is largely governed by the interaction between the HOMO of one molecule (the nucleophile) and the LUMO of another (the electrophile). wikipedia.orgyoutube.comlibretexts.org The energies and spatial distributions of these frontier orbitals are critical. For the benzofuran ring system, the HOMO is typically delocalized over the C2 and C3 atoms, indicating these sites are most susceptible to electrophilic attack. semanticscholar.org The presence of the 1-bromoethyl substituent at the C2 position would modulate the energy and localization of these orbitals, influencing the regioselectivity of subsequent reactions on the ring.

Fukui functions are derived from conceptual DFT and provide a quantitative measure of the reactivity at different atomic sites within a molecule. The condensed Fukui function for electrophilic attack indicates the propensity of a site to accept an electron. semanticscholar.org Calculations on benzofuran systems have shown that the largest values for this function are often found at the C2 atom, which is in complete agreement with experimental observations of its exceptional reactivity towards electrophiles. semanticscholar.org For this compound, calculating Fukui indices would help predict the most likely site for further electrophilic substitution on the aromatic portion of the molecule.

Regarding stereoselectivity, theoretical models can be used to predict the preferred formation of one stereoisomer over another. For reactions occurring at the chiral center of the 1-bromoethyl group, computational methods can model the transition states for the formation of different stereoproducts. The relative energies of these transition states would determine the stereochemical outcome of the reaction.

| Descriptor | Definition | Application to this compound |

| HOMO | Highest Occupied Molecular Orbital; region of high electron density, acts as a nucleophile. | Indicates sites on the benzofuran ring susceptible to electrophilic attack. |

| LUMO | Lowest Unoccupied Molecular Orbital; region susceptible to nucleophilic attack. | The C-Br antibonding orbital of the ethyl group is a likely LUMO, indicating a site for nucleophilic substitution. |

| Fukui Function | A local reactivity descriptor that indicates the change in electron density at a point when the total number of electrons is changed. | Quantifies the reactivity of each atom in the molecule, predicting regioselectivity. |

This interactive table defines key theoretical descriptors and their application in predicting the reactivity of the target compound.

Energetic Profiles of Proposed Reaction Mechanisms

Understanding the complete energy landscape of a reaction is fundamental to predicting its feasibility and rate. Computational methods can be employed to calculate the energetic profiles of proposed reaction mechanisms involving this compound. osu.edu

A plausible reaction for this compound is nucleophilic substitution at the carbon atom bonded to the bromine. This could proceed through either an SN1 or SN2 mechanism.

SN1 Mechanism: This pathway would involve the initial, rate-limiting departure of the bromide ion to form a planar carbocation intermediate, followed by rapid attack by a nucleophile from either face.

SN2 Mechanism: This pathway involves a concerted, backside attack by a nucleophile, leading to an inversion of stereochemistry at the chiral center.

Theoretical calculations can determine the complete potential energy surface for both pathways. osu.edu This involves:

Locating Stationary Points: Optimizing the geometries of the reactants, products, any intermediates, and the transition states connecting them.

Calculating Energies: Determining the electronic energies of each stationary point.

Frequency Calculations: To confirm the nature of each stationary point (minima for stable species, first-order saddle points for transition states) and to obtain zero-point vibrational energies (ZPVE) for more accurate energy differences.

By plotting these relative energies, a reaction coordinate diagram can be constructed. The height of the energy barrier from the reactant to the transition state gives the activation energy, which is directly related to the reaction rate. By comparing the activation energies for the SN1 and SN2 pathways, a reliable prediction can be made as to which mechanism is favored under specific conditions.

Validation of Experimental Data through Theoretical Models

A powerful application of computational chemistry is its ability to validate and support experimental findings. Theoretical models can reproduce experimental data, providing confidence in the structural assignment of a compound and the interpretation of spectroscopic results.

For this compound, theoretical calculations can be used to predict various spectroscopic properties that can be directly compared with experimental measurements:

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra. The calculated vibrational frequencies generally correlate well with experimental spectra, aiding in the assignment of specific absorption bands to particular molecular motions. researchgate.net

NMR Chemical Shifts: Theoretical methods can calculate the nuclear magnetic shielding tensors, which can be converted into NMR chemical shifts (¹H and ¹³C). Comparing these predicted shifts with the experimental spectrum is a powerful method for structural confirmation.

UV-Visible Spectra: Time-dependent DFT (TD-DFT) can be used to calculate electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in a UV-Vis spectrum. ekb.eg

When theoretical results for geometric parameters, such as bond lengths and angles, align closely with data from X-ray crystallography, it provides strong evidence for the correctness of both the experimental structure determination and the chosen computational model. physchemres.org This synergy between theory and experiment is crucial for unambiguously characterizing novel molecules and understanding their chemical behavior.

Control of Selectivity in Transformations of 2 1 Bromoethyl Benzofuran

Regioselectivity at the Benzofuran (B130515) Core and Alkyl Side Chain (e.g., C2 vs. C3 functionalization)

The benzofuran scaffold possesses two primary sites for electrophilic substitution and metal-catalyzed C-H functionalization: the C2 and C3 positions. In unsubstituted benzofuran, the C2 position is generally more reactive towards many electrophiles and metal catalysts. However, with the C2 position occupied by the 1-bromoethyl group, the focus shifts to the functionalization of the C3 position versus the alkyl side chain.

Recent advances in C-H activation have provided tools to selectively target the C3 position of 2-substituted benzofurans. The use of directing groups has been instrumental in overriding the intrinsic reactivity patterns. For instance, palladium-catalyzed C3-arylation of benzofuran-2-carboxamides has been achieved with high regioselectivity using an 8-aminoquinoline (B160924) (AQ) directing group. mdpi.com In this approach, the directing group chelates to the palladium catalyst, positioning it in proximity to the C3-H bond and facilitating its activation over other potential reaction sites, including the alkyl side chain. A proposed mechanism involves the formation of a palladacycle intermediate that subsequently undergoes oxidative addition with an aryl halide, followed by reductive elimination to yield the C3-arylated product. mdpi.com

In the absence of a directing group, the competition between C3-H functionalization and reaction at the alkyl side chain becomes more nuanced. For related 3-alkylbenzofurans, palladium-catalyzed bis-arylation has been reported to occur at both the C2 position and the benzylic position of the C3-alkyl group. researchgate.net This suggests that under certain catalytic conditions, the C-H bonds of the alkyl side chain are susceptible to activation. For 2-(1-bromoethyl)benzofuran, this presents a regiochemical challenge: will a reaction occur at the C3-H bond of the benzofuran core or at the C-H bonds of the ethyl group? The outcome is likely dependent on the specific reaction conditions, including the choice of catalyst, ligands, and reagents.

Furthermore, reactions involving strong bases, such as organolithium reagents, can lead to regioselective deprotonation. While the most acidic proton in unsubstituted benzofuran is at the C2 position, in a 2-substituted derivative, lithiation may occur at the C3 position or at the α-carbon of the alkyl side chain, depending on the directing ability of the substituent and the reaction conditions. researchgate.net

| Substrate | Reaction Type | Catalyst/Reagent | Directing Group | Major Product | Reference |

|---|---|---|---|---|---|

| Benzofuran-2-carboxamide | C3-H Arylation | Pd(OAc)2 | 8-Aminoquinoline | C3-Aryl-benzofuran-2-carboxamide | mdpi.com |

| 3-Alkylbenzofuran | Bis-arylation | Pd(OAc)2 | None | 3-Arylalkyl-2-arylbenzofuran | researchgate.net |

| 2-Aroylbenzofuran | C3-H Alkylation | [Ru(p-cymene)Cl2]2 | Carbonyl | C3-Linear alkylated product | nih.gov |

| 2-Aroylbenzofuran | C3-H Alkylation | Ru(PPh3)3Cl2 | Carbonyl | C3-Branched alkylated product | nih.gov |

Stereoselectivity and Enantioselectivity in Chiral Center Transformations (e.g., α-carbon of 1-bromoethyl group)

The α-carbon of the 1-bromoethyl group in this compound is a chiral center, and controlling the stereochemical outcome of reactions at this position is crucial for the synthesis of enantiomerically pure compounds. Transformations at this benzylic position can proceed through various mechanisms, each with distinct stereochemical consequences.

Nucleophilic substitution reactions at the benzylic bromide are of particular interest. For analogous systems like (1-bromoethyl)benzene, treatment with nucleophiles such as sodium cyanide typically proceeds via an SN2 mechanism, which results in an inversion of the stereochemical configuration at the chiral center. pearson.com This suggests that enantiomerically enriched this compound could be converted to the corresponding enantiomerically enriched nitrile with inversion of stereochemistry.

The preparation of enantiopure precursors is a key strategy for achieving stereoselectivity. The kinetic resolution of racemic 1-(benzofuran-2-yl)ethanol, the corresponding alcohol, has been successfully achieved through lipase-catalyzed enantiomer-selective acylation. researchgate.net This enzymatic method allows for the separation of the racemic alcohol into its (R) and (S) enantiomers with high enantiomeric excess. For example, Candida antarctica lipase (B570770) B (Novozym 435) has been used to selectively acylate one enantiomer, leaving the other unreacted. researchgate.net Similarly, whole-cell biocatalysts, such as Lactobacillus paracasei, have been employed for the asymmetric bioreduction of 2-acetylbenzofuran (B162037) to produce (S)-1-(benzofuran-2-yl)ethanol with high yield and excellent enantioselectivity. nih.govresearchgate.net These enantiopure alcohols can then be converted to the corresponding bromides, typically with retention or inversion of configuration depending on the reaction conditions (e.g., Appel reaction or treatment with HBr).

Recent developments in transition-metal-catalyzed asymmetric cross-coupling reactions offer another avenue for controlling stereochemistry at benzylic centers. For instance, Ni/photoredox dual catalysis has been utilized for the asymmetric cross-coupling of α-N-heterocyclic trifluoroborates with aryl bromides to generate chiral N-benzylic heterocycles with high enantioselectivity using bi-oxazoline (BiOX) ligands. nih.gov While not directly demonstrated on this compound, this methodology highlights the potential for developing enantioselective cross-coupling reactions at the benzylic position.

| Method | Substrate | Catalyst/Reagent | Product | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|---|

| Asymmetric Bioreduction | 2-Acetylbenzofuran | Lactobacillus paracasei BD87E6 | (S)-1-(Benzofuran-2-yl)ethanol | >99.9% | 92% | nih.govresearchgate.net |

| Kinetic Resolution | (rac)-1-(Benzofuran-2-yl)ethanol | Candida antarctica lipase B | (1R)-1-Acetoxy-1-(benzofuran-2-yl)ethane and (1S)-1-(Benzofuran-2-yl)ethanol | High | - | researchgate.net |

Role of Directing Groups and Ligand Design in Catalytic Reactions

Directing groups and ligand design are pivotal in controlling the selectivity of catalytic transformations involving this compound. As discussed in section 6.1, directing groups can steer a catalyst to a specific C-H bond, enabling functionalization at otherwise less reactive positions. The 8-aminoquinoline group is a powerful directing group for achieving C3-selectivity in the palladium-catalyzed arylation of benzofuran-2-carboxamides. mdpi.com Similarly, a carbonyl group at the C2 position can direct ruthenium catalysts to the C3 position for alkylation reactions with acrylates. nih.gov The nature of the ruthenium catalyst itself influences the regioselectivity of the alkylation, with [Ru(p-cymene)Cl2]2 favoring the linear product and Ru(PPh3)3Cl2 leading to the branched product. nih.gov

Ligand design plays a crucial role in modulating the steric and electronic properties of the catalyst, which in turn influences the regioselectivity and stereoselectivity of the reaction. In the context of cross-coupling reactions, the choice of ligand can determine which of two different reactive sites on a substrate will participate in the reaction. For example, in palladium-catalyzed Heck reactions, the ligand can influence whether the reaction occurs at the α- or β-position of a vinyl group. organic-chemistry.org While not specific to this compound, this principle can be extended to controlling the selectivity between reactions at the benzofuran core and the side chain. For instance, a bulky ligand might favor reaction at the less sterically hindered C3 position of the benzofuran ring over the more hindered benzylic position of the side chain.

Furthermore, the development of chiral ligands is essential for asymmetric catalysis. Ligands containing quinoline (B57606) motifs and bi-oxazolines have been successfully employed in a variety of enantioselective reactions. nih.govthieme-connect.com The design of these ligands creates a chiral pocket around the metal center, which allows for facial discrimination of the substrate or reagent, leading to the preferential formation of one enantiomer. In the context of this compound, a carefully designed chiral ligand could enable enantioselective cross-coupling reactions at the benzylic carbon.

| Reaction Type | Substrate | Catalyst | Directing Group/Ligand | Observed Selectivity | Reference |

|---|---|---|---|---|---|

| C3-H Arylation | Benzofuran-2-carboxamide | Pd(OAc)2 | 8-Aminoquinoline (Directing Group) | High regioselectivity for C3 | mdpi.com |

| C3-H Alkylation | 2-Aroylbenzofuran | [Ru(p-cymene)Cl2]2 | Carbonyl (Directing Group) | Linear alkylation product | nih.gov |

| C3-H Alkylation | 2-Aroylbenzofuran | Ru(PPh3)3Cl2 | Carbonyl (Directing Group) | Branched alkylation product | nih.gov |

| Asymmetric Cross-Coupling | α-N-heterocyclic trifluoroborates | Ni/Photoredox | Bi-oxazoline (Chiral Ligand) | High enantioselectivity | nih.gov |

Substrate Control and Electronic Effects

The intrinsic properties of the this compound substrate, including its steric and electronic characteristics, can significantly influence the selectivity of its transformations. The steric hindrance around the 1-bromoethyl group may disfavor reactions at the C2 position of the benzofuran ring and potentially at the benzylic carbon itself, thereby promoting reactions at the more accessible C3 position.

Electronic effects, governed by the electron-donating or electron-withdrawing nature of substituents on the benzofuran ring, can modulate the reactivity of different positions. In general, electron-donating groups on the benzene (B151609) portion of the benzofuran scaffold would be expected to increase the electron density of the heterocyclic ring, making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups would decrease the electron density, potentially favoring nucleophilic aromatic substitution or reactions at the side chain.

The stability of potential intermediates also plays a crucial role. For reactions proceeding through a carbocationic intermediate at the benzylic position, substituents on the benzofuran ring that can stabilize the positive charge through resonance or inductive effects will accelerate the reaction. For example, in the solvolysis of substituted benzhydrols, a related system, the reaction rates correlate with Hammett σ+ parameters, indicating the development of significant positive charge in the transition state. nih.gov A similar effect would be expected for reactions of this compound that proceed via an SN1 mechanism.

Substrate control can also be exploited in diastereoselective reactions. If the this compound substrate already contains a chiral center, this can influence the stereochemical outcome of a reaction at a different position, leading to the preferential formation of one diastereomer. For instance, in the Michael addition of 2-substituted benzofuran-3(2H)-ones to nitroolefins, adjacent quaternary-tertiary stereocenters can be generated with high diastereoselectivity, demonstrating the influence of the existing stereocenter on the approach of the reagent. researchgate.net

| Substituent on Benzofuran Ring | Electronic Effect | Predicted Effect on C3-H Functionalization (Electrophilic) | Predicted Effect on Benzylic Substitution (SN1) |

|---|---|---|---|

| Electron-Donating Group (e.g., -OCH3) | Increases electron density | Rate enhancement | Rate enhancement (stabilization of carbocation) |

| Electron-Withdrawing Group (e.g., -NO2) | Decreases electron density | Rate decrease | Rate decrease (destabilization of carbocation) |

Strategic Role As a Synthetic Intermediate and Building Block

Precursor for Advanced Heterocyclic Scaffolds

The electrophilic nature of the carbon atom bearing the bromine in 2-(1-Bromoethyl)benzofuran makes it an excellent substrate for nucleophilic substitution reactions, providing a straightforward entry to a variety of advanced heterocyclic systems.

Hybrid molecules incorporating both quinoline (B57606) and benzofuran (B130515) moieties are of significant interest due to their potential synergistic biological activities. While direct coupling of this compound with a quinoline precursor is a plausible synthetic route, an analogous and efficient one-pot, three-step synthesis of 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives has been reported. This process involves the Williamson ether synthesis between a bromomethylquinoline derivative and various salicylaldehydes, followed by hydrolysis and intramolecular cyclization to construct the benzofuran ring in situ. scielo.brnih.govresearchgate.net This highlights the general strategy of combining these two important heterocyclic systems. A hypothetical reaction starting from this compound could involve its reaction with a suitable amino- or hydroxy-substituted quinoline to forge a direct link between the two scaffolds.

The synthesis of thiazole (B1198619) and pyrazoline derivatives often proceeds through the reaction of α-haloketones with appropriate nucleophiles. Given that this compound is an α-bromo ether, it can be considered a reactive analogue for such transformations.

The classical Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thiourea (B124793) or thioamide. beilstein-journals.org By analogy, this compound could potentially react with thiourea or substituted thioureas to yield 2-amino-4-(benzofuran-2-yl)thiazole derivatives. This reaction would proceed via initial S-alkylation of the thiourea followed by intramolecular cyclization and dehydration.

| Reactant | Reagent | Resulting Heterocycle |

|---|---|---|

| This compound | Thiourea | 2-Amino-4-(benzofuran-2-yl)thiazole |

| This compound | Hydrazine (B178648) | 3-(Benzofuran-2-yl)pyrazoline |

Similarly, pyrazoline synthesis often involves the cyclocondensation of α,β-unsaturated ketones (chalcones) with hydrazine derivatives. nih.gov An alternative pathway could involve the reaction of this compound with a suitable carbanion to form a 1,3-dicarbonyl equivalent, which could then be cyclized with hydrazine. More directly, reaction with hydrazine could potentially lead to the formation of a hydrazone intermediate that might undergo further transformations. For instance, the reaction of 2-acetyl-5-bromobenzofuran with hydrazine derivatives has been shown to produce hydrazones that are versatile intermediates for a variety of heterocycles. sciepub.com

Construction of Fused and Spirocyclic Systems

The reactivity of this compound can be harnessed to construct more complex polycyclic architectures, including fused and spirocyclic systems.

Intramolecular cyclization reactions are a powerful tool for the synthesis of fused ring systems. A derivative of this compound, bearing a nucleophilic group at a suitable position on the benzofuran ring or the ethyl side chain, could undergo intramolecular nucleophilic substitution to form a new ring fused to the benzofuran core. For example, intramolecular cyclization of unsaturated acyloxy sulfone derivatives has been successfully employed to create fused furan (B31954) ring systems. nih.gov This strategy could be adapted to derivatives of this compound.

Spirocycles are an important class of compounds with unique three-dimensional structures. The construction of spiro-benzofuran derivatives can be achieved through various synthetic strategies, including annulation reactions. For instance, spirocyclic frameworks can be accessed from 1-indanones through [3+2] spiroannulation reactions. semanticscholar.org While not a direct application of this compound, this demonstrates a relevant synthetic strategy. A potential approach involving this compound could be its conversion into a suitable dipolarophile or a three-carbon component for cycloaddition reactions, leading to the formation of a spirocyclic system at the 2-position of the benzofuran ring.

Scaffold Diversity-Oriented Synthesis Using this compound

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening. The reactive nature of this compound makes it an excellent starting point for DOS. The bromoethyl group can be readily displaced by a wide variety of nucleophiles, allowing for the introduction of diverse functional groups and the construction of a library of benzofuran derivatives.

This combinatorial approach can be performed in a parallel or split-and-pool fashion to rapidly generate a large number of compounds. broadinstitute.org For example, reacting this compound with a library of amines, thiols, alcohols, or carbanions would lead to a corresponding library of substituted benzofurans with high skeletal diversity.

| Building Block | Library of Nucleophiles | Resulting Compound Library |

|---|---|---|

| This compound | Amines (R-NH2) | 2-(1-Aminoethyl)benzofuran derivatives |

| This compound | Thiols (R-SH) | 2-(1-Thioethyl)benzofuran derivatives |

| This compound | Alcohols (R-OH) | 2-(1-Alkoxyethyl)benzofuran derivatives |

Intermediacy in Cascade and Domino Reactions

Cascade and domino reactions are highly efficient synthetic strategies where multiple bond-forming events occur in a single pot without the isolation of intermediates. This compound is a prime candidate to act as an intermediate in such reaction sequences.

A typical domino reaction involving this compound could be initiated by a nucleophilic substitution on the bromoethyl group. The resulting intermediate could then undergo a subsequent intramolecular reaction, such as a cyclization or rearrangement, to generate a more complex product in a single operation. For instance, a domino "ring-cleavage-deprotection-cyclization" reaction has been utilized to synthesize benzofurans with remote bromide functionality, showcasing the utility of bromo-functionalized intermediates in complex transformations. dntb.gov.ua While this example involves a different isomer, the principle can be applied to this compound. A hypothetical cascade could involve the reaction with a bifunctional nucleophile, where the initial substitution is followed by an intramolecular cyclization onto the benzofuran ring or another part of the molecule.

Future Directions and Research Outlook

Development of Green and Sustainable Synthetic Methodologies

The growing emphasis on sustainable development in chemistry is steering research towards greener synthetic routes for complex molecules like 2-(1-Bromoethyl)benzofuran. epa.gov Traditional methods for synthesizing benzofurans and their halogenated derivatives often rely on harsh reagents, stoichiometric amounts of promoters, and volatile organic solvents. Future research will likely focus on methodologies that align with the principles of green chemistry.

Key areas of development include:

Use of Green Solvents: Replacing conventional solvents with greener alternatives such as water, deep eutectic solvents (DES), or ionic liquids. For instance, one-pot syntheses of benzofuran (B130515) derivatives have been successfully carried out in eco-friendly deep eutectic solvents like choline (B1196258) chloride-ethylene glycol. nih.govacs.org

Energy-Efficient Synthesis: Employing microwave irradiation or ultrasonication to accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating. epa.gov

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. This can be achieved through domino or one-pot reactions that combine multiple synthetic steps into a single operation. nih.govacs.org

Catalytic Approaches: Shifting from stoichiometric reagents to catalytic amounts of promoters. The use of reusable catalysts, such as nanoparticles, is a particularly promising avenue. epa.gov For example, palladium nanoparticles have been used for the one-pot synthesis of various benzofurans. organic-chemistry.org

Future protocols for synthesizing this compound could involve the cyclization of appropriately substituted phenols and bromo-containing precursors under these green conditions, significantly reducing the environmental footprint of its production.

Chemo- and Biocatalytic Approaches

Catalysis offers a powerful tool for the efficient and selective synthesis of benzofuran derivatives. nih.gov Future research on this compound will undoubtedly leverage both chemo- and biocatalytic strategies to access this molecule and its derivatives with greater control and efficiency.

Chemo-catalysis: Transition-metal catalysis is a cornerstone of modern organic synthesis and has been extensively applied to the construction of the benzofuran nucleus. acs.org

Transition Metal Catalysis: Metals such as palladium (Pd), copper (Cu), nickel (Ni), gold (Au), and rhodium (Rh) have been instrumental in catalyzing key bond-forming reactions for benzofuran synthesis. nih.govacs.org For example, palladium- and copper-catalyzed Sonogashira coupling followed by intramolecular cyclization is a common strategy. nih.govacs.org Future work could focus on developing novel ligand-metal complexes that can construct the this compound scaffold with high regioselectivity and under milder conditions.

C-H Activation: Direct C-H activation/functionalization is an emerging strategy that avoids the need for pre-functionalized starting materials. Ruthenium-catalyzed C-H activation has been used for the dehydrative C-H alkylation of phenols with alcohols to form ortho-substituted phenols, which can then cyclize to form benzofurans. organic-chemistry.org Applying this logic could lead to more direct and atom-economical syntheses of the target compound.

Biocatalysis: The use of enzymes (biocatalysis) in organic synthesis is gaining traction due to their high selectivity and ability to operate under mild, aqueous conditions.

Enzymatic Reductions: Biocatalytic reductions, for instance using baker's yeast, have been employed for the chemoselective reduction of functional groups in the synthesis of complex heterocyclic systems. rsc.org

Chemoenzymatic Cascades: Combining the strengths of metal catalysis and biocatalysis in one-pot chemoenzymatic cascades represents a frontier in synthetic chemistry. researchgate.net Such a sequence could involve a metal-catalyzed formation of the benzofuran core, followed by an enzyme-mediated modification to install or alter the side chain, offering a novel route to chiral derivatives of this compound.

Expanding the Scope of Reactivity

The synthetic potential of this compound is largely determined by the reactivity of its constituent parts: the benzofuran core and the 1-bromoethyl substituent. While the general reactivity of benzofurans is known, exploring the specific interplay of these two features is a key area for future research. researchgate.net

Reactions at the Bromine Center: The bromine atom in the ethyl side chain is a versatile functional handle. It can be readily displaced by a variety of nucleophiles (e.g., amines, thiols, alcohols, cyanides) to introduce diverse functionalities. Furthermore, it can serve as a precursor for organometallic reagents (e.g., Grignard or organolithium reagents) or participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck couplings), enabling the formation of new carbon-carbon and carbon-heteroatom bonds.